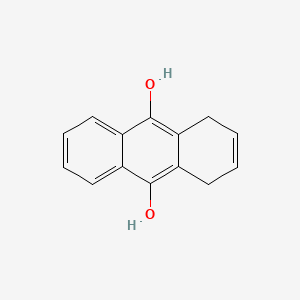

1,4-Dihydroanthracene-9,10-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56136-13-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1,4-dihydroanthracene-9,10-diol |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |

InChI Key |

XNGBCVRGPNWAGY-UHFFFAOYSA-N |

SMILES |

C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |

Canonical SMILES |

C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |

Other CAS No. |

56136-13-1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1,4-Dihydroanthracene-9,10-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dihydroanthracene-9,10-diol, a dihydroxy-substituted anthracene (B1667546) derivative with the molecular formula C₁₄H₁₂O₂. This document outlines the key synthetic pathways, detailed experimental protocols, and in-depth characterization data for this compound, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (CAS No. 56136-13-1) is an anthracene derivative characterized by two hydroxyl groups at the 9 and 10 positions and a dihydro feature in one of the terminal aromatic rings.[1] Its unique structural and electronic properties make it a subject of interest for various applications, including as a precursor in the synthesis of more complex anthracene derivatives and as a potential scaffold in the development of novel therapeutic agents. The redox activity endowed by the diol functionality at the 9 and 10 positions is a key feature influencing its chemical reactivity.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1,4-dihydroxyanthraquinone (commonly known as Quinizarin), followed by its selective reduction to the target molecule.

Step 1: Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)

A common and effective method for the synthesis of 1,4-dihydroxyanthraquinone is the reaction of phthalic anhydride (B1165640) with a suitable hydroquinone (B1673460) derivative. One established method involves the reaction with p-chlorophenol followed by hydrolysis.

Experimental Protocol: Synthesis of 1,4-Dihydroxyanthraquinone

This protocol is adapted from established industrial processes.

-

Materials:

-

Phthalic anhydride

-

p-Chlorophenol

-

Fuming sulfuric acid (oleum)

-

Boric acid

-

Water

-

Toluene (for extraction)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and heating mantle, fuming sulfuric acid and boric acid are heated to 110-115 °C for 30-60 minutes to effect dehydration.

-

Phthalic anhydride is added to the mixture, and the temperature is raised to 130 °C.

-

p-Chlorophenol is added portion-wise to the reaction mixture over 1-4 hours, maintaining the temperature between 130-150 °C.

-

After the addition is complete, the temperature is increased to 200-205 °C, and the reaction is allowed to proceed for 5-10 hours.

-

The reaction mixture is then carefully poured into 8 volumes of water to induce hydrolysis. The hydrolysis is carried out at a temperature of 100-130 °C.

-

The product is extracted into an organic solvent such as toluene.

-

The organic layer is washed with hot water, and the solvent is removed by distillation.

-

The crude 1,4-dihydroxyanthraquinone can be further purified by high-vacuum sublimation to yield a high-purity product.

-

Logical Workflow for the Synthesis of 1,4-Dihydroxyanthraquinone

References

Technical Guide: 1,4-Dihydroanthracene-9,10-diol

CAS Number: 56136-13-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dihydroanthracene-9,10-diol, a derivative of anthracene (B1667546). This document consolidates key chemical and physical properties, outlines a general synthesis protocol, and discusses its potential, though not extensively studied, biological relevance and applications.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 56136-13-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Density | 1.322 g/cm³ | [1][2] |

| Boiling Point | 443.2 °C at 760 mmHg | [1][2] |

| Flash Point | 222 °C | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the reduction of 9,10-anthraquinone.[1] Several reducing agents and catalytic systems can be employed for this transformation.

General Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the synthesis of this compound via the catalytic hydrogenation of 9,10-anthraquinone.

Materials:

-

9,10-anthraquinone

-

Ethanol (or other suitable solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve 9,10-anthraquinone in a minimal amount of ethanol.

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide or Palladium on carbon to the solution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically at a pressure of 1-3 atmospheres.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Potential Biological Significance and Applications

While direct and extensive studies on the biological activity of this compound are limited, the broader class of anthracene diols and their derivatives have garnered interest in the scientific community.

Some reports suggest that anthracene-9,10-diol (B1198905) possesses antioxidant properties. Furthermore, related anthracene derivatives have been investigated for their potential applications in photodynamic therapy. It is important to note that these activities have not been specifically and conclusively demonstrated for the 1,4-dihydro isomer.

Derivatives of the oxidized form, 9,10-anthraquinone, are known to have applications as anticancer and anti-inflammatory agents. This suggests a potential role for this compound as a precursor or intermediate in the synthesis of novel therapeutic compounds.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

"1,4-Dihydroanthracene-9,10-diol chemical structure and properties"

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,4-Dihydroanthracene-9,10-diol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a dihydroxy-substituted derivative of anthracene (B1667546). Its chemical structure is characterized by an anthracene core with two hydroxyl groups at the 9 and 10 positions and a dihydro modification at the 1 and 4 positions.

Molecular Formula: C₁₄H₁₂O₂[1][2][3][4]

IUPAC Name: this compound[1]

CAS Number: 56136-13-1[1][3][4]

Canonical SMILES: C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O[1][2][3]

InChI Key: XNGBCVRGPNWAGY-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of computed and, where available, experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 212.24 g/mol | [1][3] |

| Exact Mass | 212.083729621 Da | [1] |

| Monoisotopic Mass | 212.083729621 Da | [1] |

| Density | 1.322 g/cm³ | [3] |

| Boiling Point | 443.2°C | [3] |

| Flash Point | 222°C | [3] |

| XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Complexity | 258 | [1] |

Synthesis and Chemical Reactions

The primary synthetic route to this compound involves the reduction of 9,10-anthraquinone.[3]

Experimental Protocol: Reduction of 9,10-Anthraquinone

A common laboratory-scale synthesis method is the reduction of 9,10-anthraquinone. While specific conditions for the synthesis of the 1,4-dihydro isomer are not extensively detailed in the provided search results, a general approach can be outlined based on similar reductions.

Materials:

-

9,10-Anthraquinone

-

Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic hydrogenation with H₂ over a catalyst like Platinum or Nickel)[3]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification equipment (e.g., rotary evaporator, chromatography columns)

Generalized Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9,10-anthraquinone in a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the stirred solution. The choice of reducing agent will influence the reaction conditions and outcome. For instance, catalytic hydrogenation would involve pressurizing the reaction vessel with hydrogen gas in the presence of a metal catalyst.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction carefully (e.g., by slow addition of water or a dilute acid solution).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Logical Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively available in the public domain, the broader class of anthracenediols and anthracenediones has been the subject of significant research, particularly in drug development.

Derivatives of anthracene-9,10-dione are recognized as an important class of potential anticancer agents.[5][6] The biological activity of these compounds is often attributed to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase II.[6] For instance, Mitoxantrone, an anthracenedione derivative, is an approved antineoplastic and immunosuppressive agent.[7]

The hydroxyl groups at the 9 and 10 positions are known to be crucial for the chemical reactivity and potential biological activity, including antioxidant properties and the ability to generate reactive oxygen species, which is relevant in photodynamic therapy.[8] The redox properties of the diol moiety are central to its mechanism of action.[3]

Potential Signaling Pathway Involvement

Given the established role of related anthracenedione compounds as topoisomerase II inhibitors and DNA intercalators, it is plausible that this compound could interact with similar cellular pathways. Inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells.

Caption: Hypothesized signaling pathway for this compound.

Further Research and Applications

This compound serves as a versatile precursor for the synthesis of various other anthracene derivatives.[3][8] Its chemical structure allows for further modifications, making it a valuable intermediate in the development of novel organic molecules, including synthetic dyes.[3] The investigation of its own biological properties, as well as its use as a scaffold for creating new therapeutic agents, represents a promising area for future research.

References

- 1. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 9,10-anthracenediol, 1,4-dihydro- (C14H12O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 56136-13-1 | Benchchem [benchchem.com]

- 4. 56136-13-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy anthracene-9,10-diol | 4981-66-2 [smolecule.com]

Spectroscopic and Synthetic Profile of 1,4-Dihydroanthracene-9,10-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and key chemical properties of 1,4-Dihydroanthracene-9,10-diol. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages data from closely related analogs and established spectroscopic principles to offer a predictive and comparative analysis.

Chemical Identity and Physical Properties

This compound, with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol , is a dihydroxy derivative of dihydroanthracene.[1][2] It serves as a versatile intermediate in the synthesis of various anthracene (B1667546) derivatives, including anthraquinones, which are pivotal in the manufacturing of dyes and other functional organic molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56136-13-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 443.2°C | [1] |

| Density | 1.322 g/cm³ | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the reduction of 9,10-anthraquinone.[1] This transformation can be achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

-

9,10-anthraquinone

-

Ethanol (or other suitable solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

-

In a round-bottom flask, dissolve 9,10-anthraquinone in a suitable solvent like ethanol.

-

Add a catalytic amount of PtO₂ or Pd/C to the solution.

-

Flush the reaction vessel with an inert gas (N₂ or Ar).

-

Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system.

Spectroscopic Data (Predicted and Comparative)

This section details the expected spectroscopic characteristics of this compound, with comparative data from analogous compounds where direct data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound and Comparative Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Predicted for target) | Comparative Data (ppm) for 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-[3] |

| ~7.0 - 8.0 | m | 6H | Aromatic protons | 7.2 - 8.3 |

| ~5.0 - 6.0 | s | 2H | -OH protons | - |

| ~3.0 - 4.0 | m | 4H | -CH₂ protons at C1 and C4 | 2.8 - 3.2 |

Table 3: Predicted ¹³C NMR Data for this compound and Comparative Data

| Chemical Shift (δ, ppm) | Assignment (Predicted for target) | Comparative Data (ppm) for 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-[3] |

| ~140 - 150 | Quaternary aromatic carbons attached to -OH | ~150 - 160 |

| ~120 - 135 | Aromatic CH carbons | ~125 - 140 |

| ~110 - 120 | Quaternary aromatic carbons | ~115 - 125 |

| ~60 - 70 | Carbons bearing -OH (C9, C10) | - |

| ~25 - 35 | -CH₂ carbons (C1, C4) | ~20 - 30 |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 or 500 MHz)

Procedure:

-

Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups)[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1450 | Medium to Weak | Aromatic C=C stretch |

| 1260 - 1000 | Strong | C-O stretch (secondary alcohols) |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 5: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z | Reference |

| [M]⁺ | 212.08 | [4] |

| [M+H]⁺ | 213.09 | [4] |

| [M+Na]⁺ | 235.07 | [4] |

| [M-H]⁻ | 211.08 | [4] |

For comparison, the GC-MS of the isomeric 9,10-Dihydroanthracene-9,10-diol shows major peaks at m/z 194, 165, and 212.[5]

Experimental Protocol: Mass Spectrometry (ESI-TOF)

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characteristic of a dihydroanthracene chromophore. The presence of hydroxyl groups may cause slight shifts in the absorption maxima compared to the parent dihydroanthracene. Anthracene derivatives typically exhibit multiple absorption bands in the UV region.[6]

Table 6: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Predicted λ_max (nm) | Region | Electronic Transition |

| ~250 - 280 | UV-C | π → π |

| ~340 - 380 | UV-A | π → π |

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Use a quartz cuvette for the measurement.

-

Record the spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound. While direct experimental data is limited, the provided comparative data and generalized experimental protocols offer a robust framework for researchers and scientists working with this compound and its derivatives. Further experimental work is encouraged to fully elucidate and publish the complete spectroscopic profile of this important chemical intermediate.

References

- 1. This compound | 56136-13-1 | Benchchem [benchchem.com]

- 2. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | C14H10O4 | CID 87211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 9,10-anthracenediol, 1,4-dihydro- (C14H12O2) [pubchemlite.lcsb.uni.lu]

- 5. 9,10-Dihydroanthracene-9,10-diol | C14H12O2 | CID 12347903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile of 1,4-Dihydroanthracene-9,10-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1,4-Dihydroanthracene-9,10-diol in various organic solvents. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on its predicted solubility based on its chemical structure and outlines a standardized experimental protocol for its determination. This guide is intended to equip researchers with the necessary framework to conduct their own solubility studies.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a partially saturated anthracene (B1667546) core with two hydroxyl groups at the 9 and 10 positions. Its structure, featuring both a large, nonpolar aromatic system and polar hydroxyl functional groups, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is critical for applications in medicinal chemistry, materials science, and organic synthesis, where it may be used as a precursor, a reference standard, or an active pharmaceutical ingredient.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound imparts both hydrophobic and hydrophilic characteristics.

-

Hydrophobic Character: The tricyclic anthracene backbone is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

-

Hydrophilic Character: The two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature promotes solubility in polar solvents.

Given this duality, the solubility of this compound is expected to be optimal in solvents that can accommodate both polar and nonpolar interactions.

-

Poor Solubility Predicted in:

-

Very Nonpolar Solvents (e.g., n-hexane, cyclohexane): These solvents cannot effectively solvate the polar hydroxyl groups.

-

Very Polar Protic Solvents (e.g., water): The large, nonpolar aromatic core will likely dominate, leading to low aqueous solubility.

-

-

Moderate to Good Solubility Predicted in:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These solvents are protic and can engage in hydrogen bonding with the diol, while their alkyl chains can interact with the aromatic system.

-

Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): These solvents have moderate polarity and can accept hydrogen bonds.

-

General Experimental Protocol for Solubility Determination

The following section details a standardized shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is outlined in the diagram below.

Caption: Workflow for experimental solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Stock Solutions/Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO). Use these standards to generate a calibration curve using the analytical method of choice (e.g., HPLC-UV).

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the test solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Quantitatively dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation

Quantitative solubility data obtained from the experimental protocol should be recorded systematically. The following table provides a template for organizing these results for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| e.g., DMSO | 25 | Record Value | Calculate Value | HPLC-UV |

| e.g., Ethanol | 25 | Record Value | Calculate Value | HPLC-UV |

| e.g., Acetonitrile | 25 | Record Value | Calculate Value | HPLC-UV |

| e.g., THF | 25 | Record Value | Calculate Value | HPLC-UV |

| e.g., n-Hexane | 25 | Record Value | Calculate Value | HPLC-UV |

Conclusion

An In-depth Technical Guide to 1,4-Dihydroanthracene-9,10-diol: Discovery, History, and Synthesis

This technical guide provides a comprehensive overview of 1,4-Dihydroanthracene-9,10-diol, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource on the compound's properties, synthesis, and known biological context.

Physicochemical Properties

While specific experimental data for this compound is limited in readily available literature, a compilation of its computed and reported physical and chemical properties is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 212.24 g/mol | --INVALID-LINK-- |

| CAS Number | 56136-13-1 | --INVALID-LINK-- |

| Density | 1.322 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 443.2 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 222 °C | --INVALID-LINK-- |

| Topological Polar Surface Area | 40.5 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound could not be definitively identified in the surveyed literature. However, based on established chemical transformations of related anthracene derivatives, a plausible synthetic pathway involves the reduction of 1,4-dihydroxyanthraquinone. Below are detailed protocols for the synthesis of this precursor and a general method for its subsequent reduction.

Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)

1,4-Dihydroxyanthraquinone serves as a key intermediate. One common method for its synthesis involves the reaction of phthalic anhydride (B1165640) with parachlorophenol.[1][2]

Experimental Protocol:

-

Catalyst Preparation: Boric acid is heated at 100-250 °C to prepare a dehydrated boric acid catalyst.[1]

-

Condensation: In a condensation kettle, add fuming sulfuric acid, phthalic anhydride, the prepared boric acid dehydration compound, and parachlorophenol in sequence. The reaction mixture is heated to 100-250 °C.[1]

-

Hydrolysis: After the condensation reaction is complete, the reaction mixture is transferred to a hydrolysis kettle containing an appropriate amount of water. The hydrolysis reaction is carried out at 50-115 °C.[1]

-

Isolation and Purification: The reactant is discharged, filtered by pressing, washed, and dried to yield 1,4-dihydroxyanthraquinone.[1]

Reduction of 1,4-Dihydroxyanthraquinone to this compound

While a specific protocol for the reduction of 1,4-dihydroxyanthraquinone to this compound was not found, a general method for the reduction of a similar compound, 1,8-dihydroxy-9,10-anthraquinone, can be adapted. This involves a two-step process of reduction followed by demethylation of a methylated intermediate.[3][4] A more direct reduction is also plausible.

Proposed Experimental Protocol (Adaptation):

-

Reduction: The 1,4-dihydroxyanthraquinone is reduced using a suitable reducing agent. Common reagents for the reduction of anthraquinones to dihydroanthracenes include zinc powder in acetic acid or sodium in ethanol.[3][4] The reaction would be carried out in an appropriate solvent under controlled temperature conditions.

-

Work-up and Purification: Following the reduction, the reaction mixture would be worked up to remove the reducing agent and byproducts. This would typically involve filtration, extraction, and finally, purification of the crude product by recrystallization or column chromatography to yield this compound.

History and Discovery

Despite a thorough search of available scientific literature and historical chemical databases, no specific records detailing the initial discovery, isolation, or synthesis of this compound could be located. The historical context of this particular molecule, including the scientists involved in its first characterization, remains elusive. General advancements in the chemistry of anthracene and its derivatives date back to the 19th century, with significant developments in synthetic methodologies occurring throughout the 20th century.[5]

Biological Activity and Signaling Pathways

The biological activities of many anthracene derivatives have been extensively studied, with some demonstrating potential as anticancer agents.[6][7][8] These activities are often attributed to their ability to intercalate with DNA and modulate the activity of various enzymes. However, the specific biological role and the involvement of this compound in cellular signaling pathways are not well-documented in the current body of scientific literature. Further research is required to elucidate the potential therapeutic applications and the specific molecular targets of this compound.

Visualizations

The following diagrams illustrate the plausible synthetic pathways for this compound based on the available information.

Caption: Plausible synthetic route to 1,4-Dihydroxyanthraquinone.

Caption: Proposed reduction of 1,4-Dihydroxyanthraquinone.

References

- 1. CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 2. CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 3. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"physical and chemical properties of 1,4-Dihydroanthracene-9,10-diol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydroanthracene-9,10-diol, a derivative of anthracene (B1667546), is a molecule of significant interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications. The document details available experimental data, outlines key chemical reactions, and explores its promising roles as an antioxidant and a photosensitizer in photodynamic therapy. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound, with the chemical formula C₁₄H₁₂O₂, is a dihydroxy-substituted derivative of anthracene. Its structure, featuring a dihydroanthracene backbone with hydroxyl groups at the 9 and 10 positions, imparts a unique combination of properties that make it a versatile precursor in organic synthesis and a candidate for various biological applications. This guide consolidates the current knowledge on this compound, presenting its physicochemical characteristics, synthesis, and reactivity, with a focus on its potential in drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Computed Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| CAS Number | 56136-13-1 | [1][2] |

| IUPAC Name | This compound | [2] |

| XLogP3-AA | 3.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 212.083729621 Da | [3] |

| Monoisotopic Mass | 212.083729621 Da | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Heavy Atom Count | 16 | [3] |

| Complexity | 258 | [3] |

Experimental Physical Properties

| Property | Value | Reference |

| Density | 1.322 g/cm³ | [4] |

| Boiling Point | 443.2 °C | [4] |

| Flash Point | 222 °C | [4] |

| Melting Point | Not available |

Solubility

Synthesis and Purification

Synthesis

This compound is primarily synthesized through the reduction of 9,10-anthraquinone.[4]

General Reaction Scheme:

Figure 1: General synthesis of this compound.

Common methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas with a platinum or nickel catalyst.[4]

-

Chemical Reduction: Employing sodium sulfite (B76179) in an alkaline solution.[4]

A detailed experimental protocol for a similar reduction of a substituted anthraquinone (B42736) is as follows, which can be adapted for the synthesis of this compound.

Experimental Protocol: Reduction of 1,8-dihydroxy-9,10-anthraquinone [6]

-

Methylation: The starting material, 1,8-dihydroxy-9,10-anthraquinone, is first methylated.

-

Reduction: The methylated intermediate is then reduced using either zinc in acetic acid or sodium in ethanol.

-

Demethylation: The final step involves demethylation to yield the diol.

Purification

Purification of this compound and its derivatives can be achieved through standard laboratory techniques.

Experimental Protocol: Purification of 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate [1]

-

Extraction: The crude product is dissolved in water and extracted with ethyl acetate (B1210297) (EtOAc). The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

Column Chromatography: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (v/v 2:1) eluent.

-

Crystallization: Colorless single crystals can be obtained from the ethyl acetate solution.

Figure 2: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Characterization

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, general characteristics can be inferred.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200–3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.[2]

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.[2] The mass spectrum of the related 9,10-dihydroanthracene-9,10-diol (B1253839) shows major peaks at m/z 194, 165, and 212.[7]

Crystal Structure

While the crystal structure of this compound has not been reported, the crystal structure of its derivative, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, has been determined.[1]

Crystal Data for 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: [1]

| Parameter | Value |

| Formula | C₁₈H₁₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.208(7) Å |

| b | 9.730(8) Å |

| c | 9.902(8) Å |

| α | 73.257(16)° |

| β | 79.986(14)° |

| γ | 80.770(14)° |

| Volume | 740.7(10) ų |

| Z | 2 |

The anthraquinone ring system in this derivative is nearly planar, and the crystal structure exhibits π–π stacking between parallel benzene (B151609) rings of adjacent molecules with a centroid-centroid distance of 3.883(4) Å.[1]

Chemical Reactivity

This compound undergoes several key chemical reactions:

-

Oxidation: It can be oxidized to form anthraquinone derivatives.[4] This reactivity makes it a useful precursor in the synthesis of various dyes and other functional organic molecules.

-

Reduction: The compound can be further reduced to yield different hydroxy derivatives.[4]

-

Substitution: The hydroxyl groups can be replaced by other functional groups through substitution reactions.[4]

Biological Activities and Potential Applications

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties.[5] This activity is attributed to its ability to neutralize free radicals, making it a candidate for applications in biological systems where oxidative stress is a concern.

Experimental Protocol: General Antioxidant Assays

The antioxidant activity of compounds like this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Figure 3: General workflow for in vitro antioxidant activity assays.

Photodynamic Therapy

This compound and its derivatives have been studied for their potential role in photodynamic therapy (PDT), a treatment that uses a photosensitizer that, upon activation by light, generates reactive oxygen species (ROS) to kill cancer cells.[5]

Signaling Pathway in Photodynamic Therapy with Anthraquinones

The general mechanism of PDT involves the excitation of a photosensitizer from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then react with molecular oxygen via two main pathways:

-

Type I Reaction: Involves electron transfer to produce superoxide (B77818) anions, which can lead to the formation of other ROS.

-

Type II Reaction: Involves energy transfer to ground-state triplet oxygen to generate highly reactive singlet oxygen.

These ROS can induce cellular damage through various mechanisms, including apoptosis and necrosis.

Figure 4: Simplified signaling pathway of photodynamic therapy.

Conclusion

This compound is a compound with a rich chemistry and promising biological activities. While some of its fundamental properties have been characterized, there remain significant opportunities for further research, particularly in elucidating its detailed spectroscopic profile, optimizing its synthesis and purification, and exploring its full potential in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56136-13-1 | Benchchem [benchchem.com]

- 5. Buy anthracene-9,10-diol | 4981-66-2 [smolecule.com]

- 6. Synthesis of 1,8-Dihydroxy-9,10-dihydroanthracene [cjcu.jlu.edu.cn]

- 7. 9,10-Dihydroanthracene-9,10-diol | C14H12O2 | CID 12347903 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,4-Dihydroanthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of 1,4-Dihydroanthracene-9,10-diol. The information is curated to support ongoing research and development efforts in related fields.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2][3] |

| Monoisotopic Mass | 212.083729621 Da | [2][3] |

| CAS Number | 56136-13-1 | [1][2] |

| IUPAC Name | This compound | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of 1,4-dihydroxyanthraquinone. A general experimental protocol is outlined below.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

1,4-dihydroxyanthraquinone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Methodology:

-

Dissolution: Dissolve 1,4-dihydroxyanthraquinone in ethanol in a round-bottom flask.

-

Reduction: Slowly add sodium borohydride to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitate by filtration and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis, Analysis, and Biological Evaluation.

References

An In-depth Technical Guide on 1,4-Dihydroanthracene-9,10-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene-9,10-diol is a dihydroxy derivative of anthracene (B1667546). Its chemical structure, featuring a partially saturated benzene (B151609) ring fused to an anthracenediol core, makes it a subject of interest in synthetic chemistry and potentially in materials science and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 9,10-Anthracenediol, 1,4-dihydro-; 1,4-Dihydro-9,10-anthracenediol | [1] |

| CAS Number | 56136-13-1 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Boiling Point | 443.2°C at 760 mmHg | |

| Density | 1.322 g/cm³ | |

| Flash Point | 222°C |

Synthesis of this compound

The primary route for the synthesis of dihydroanthracenediols is through the reduction of 9,10-anthraquinone. Various reducing agents can be employed to achieve this transformation.

3.1. General Reaction Scheme

The reduction of 9,10-anthraquinone to this compound involves the conversion of the two ketone groups to hydroxyl groups and the partial hydrogenation of one of the aromatic rings.

3.2. Experimental Protocol: Reduction of 9,10-Anthraquinone

Materials:

-

9,10-Anthraquinone

-

Granulated Tin

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (sp. gr. 1.19)

-

Benzene

-

Petroleum Ether

Procedure:

-

In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole) of 9,10-anthraquinone and 100 g (0.86 atom) of granulated tin.

-

Add 750 cc of glacial acetic acid to the flask.

-

Heat the mixture to boiling.

-

Over a period of two hours, add 250 cc (8.2 moles) of concentrated hydrochloric acid in 10-cc portions.

-

After the addition is complete, continue to reflux the mixture until the anthraquinone (B42736) has completely dissolved.

-

Cool the reaction mixture and filter it with suction to remove any unreacted tin.

-

Add 100 cc of water to the filtrate. The product, anthrone, will crystallize upon cooling to approximately 10°C.

-

Collect the crystals by suction filtration on a Büchner funnel and wash with water.

-

Dry the crude product on a porous plate.

-

For purification, recrystallize the product from a 3:1 mixture of benzene and petroleum ether.

Note: To obtain this compound, the reaction conditions, particularly the reducing agent and solvent, may need to be modified. Alternative reducing systems reported for similar transformations include hydriodic acid with red phosphorus.[3]

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the metabolism of the parent compound, anthracene, and related dihydroanthracenediols has been investigated, providing insights into its potential biological fate.

4.1. Metabolic Pathway of Anthracene

Anthracene can be metabolized in biological systems by microorganisms and in mammalian liver microsomes.[4][5][6] A key pathway involves the formation of dihydrodiol intermediates, which can be further oxidized. The enzyme cis-9,10-dihydroanthracene-9,10-diol dehydrogenase is known to catalyze the conversion of cis-9,10-dihydroanthracene-9,10-diol to 9,10-anthraquinone.[7]

The following diagram illustrates the initial steps in the microbial metabolism of anthracene.

Conclusion

This compound is a derivative of anthracene that can be synthesized through the reduction of 9,10-anthraquinone. While its specific biological functions are not well-documented, the metabolic pathways of related compounds suggest it may be an intermediate in the biological processing of polycyclic aromatic hydrocarbons. Further research is warranted to fully elucidate its chemical reactivity, potential applications, and biological significance. This guide provides a foundational understanding for researchers and professionals in the fields of chemistry and drug development to build upon.

References

- 1. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic activation of dibenzo(a,h)anthracene and its dihydrodiols to bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic conversion of dibenz[a,h]anthracene (+/-)trans-1,2-dihydrodiol and chrysene (+/-)trans-3,4-dihydrodiol to vicinal dihydrodiol epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal metabolism of dibenz[a,c]anthracene, dibenz[a,h]anthracene and dibenz[a,j]anthracene to bis-dihydrodiols and polyhydroxylated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-9,10-Dihydroanthracene-9,10-diol - enviPath at MU [osbornelab.manchester.edu]

An In-depth Technical Guide to 1,4-Dihydroanthracene-9,10-diol and its Derivatives for Researchers and Drug Development Professionals

Abstract

1,4-Dihydroanthracene-9,10-diol and its oxidized form, 1,4-dihydroxyanthraquinone, along with their derivatives, represent a class of compounds with significant potential in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of these molecules. Detailed experimental protocols for key biological assays are presented, and the known mechanisms of action, including DNA intercalation and inhibition of the STAT3 signaling pathway, are discussed and visualized. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a hydroquinone (B1673460) derivative of anthracene.[1] Its oxidized counterpart, 1,4-dihydroxyanthraquinone (also known as quinizarin), and other derivatives have garnered considerable attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] The planar aromatic structure of these compounds allows them to interact with biological macromolecules, making them promising scaffolds for the design of novel therapeutic agents.[4] This guide will delve into the technical aspects of these compounds, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₂O₂.[5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [5] |

| CAS Number | 56136-13-1 | [5] |

| Appearance | Solid | |

| Boiling Point | 443.2 °C at 760 mmHg | [6] |

| Density | 1.322 g/cm³ | [6] |

| IUPAC Name | This compound | [5] |

Synthesis of Derivatives

The synthesis of 1,4-dihydroxyanthraquinone, a key derivative, can be achieved through the condensation of phthalic anhydride (B1165640) and parachlorophenol in the presence of fuming sulfuric acid and a boric acid dehydration compound as a catalyst. The reaction is followed by hydrolysis to yield the final product.

A general experimental protocol for the synthesis of 1,4-dihydroxyanthraquinone is as follows:

-

Catalyst Preparation: Heat boric acid at 100-250 °C to prepare the boric acid dehydration compound.

-

Condensation: In a condensation kettle, sequentially add fuming sulfuric acid, phthalic anhydride, the prepared boric acid dehydration compound, and parachlorophenol. Heat the mixture to 100-250 °C to carry out the condensation reaction.

-

Hydrolysis: Transfer the reaction mixture to a hydrolysis kettle containing an appropriate amount of water. Heat to 50-115 °C to perform the hydrolysis.

-

Purification: After hydrolysis, the product is filtered, washed, and dried to obtain 1,4-dihydroxyanthraquinone.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize some of the available quantitative data.

Anticancer Activity

Several studies have reported the cytotoxic effects of 1,4-dihydroxyanthraquinone and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Shikonin (B1681659) Analog 3a | HeLa | < 0.0152 | [7] |

| Shikonin Analog 4b/4b' | HeLa | 0.15 | [7] |

| Shikonin Analog 4b/4b' | MDA-MB-231 | 0.44 | [7] |

| Shikonin Analog 4b/4b' | MiaPaca-2 | 0.29 | [7] |

| Shikonin Analog 4b/4b' | MCF-7 | 0.33 | [7] |

| 1,4-Naphthoquinone Derivative PD9 | DU-145 (Prostate) | 1-3 | |

| 1,4-Naphthoquinone Derivative PD10 | MDA-MB-231 (Breast) | 1-3 | |

| 1,4-Naphthoquinone Derivative PD11 | HT-29 (Colon) | 1-3 |

Anti-inflammatory Activity

Certain dihydroanthracene derivatives have been shown to possess anti-inflammatory properties.

| Compound | Activity | Concentration | Reference |

| Disubstituted 1,4-anthracene-9,10-dione | Significant inhibition of nitric oxide, TNF-α, and IL-1β production | 5 µg/mL | [2] |

| 9,10-dihydroanthracene-9,10-α,β-succinimide derivative 4e | Good anti-inflammatory activity | Not specified | [3] |

| 9,10-dihydroanthracene-9,10-α,β-succinimide derivative 4i | Good anti-inflammatory activity | Not specified | [3] |

| 9,10-dihydroanthracene-9,10-α,β-succinimide derivative 4j | Good anti-inflammatory activity | Not specified | [3] |

| 9,10-dihydroanthracene-9,10-α,β-succinimide derivative 4p | Good anti-inflammatory activity | Not specified | [3] |

Mechanisms of Action

The biological effects of this compound derivatives are attributed to several mechanisms of action, primarily DNA intercalation and modulation of key signaling pathways.

DNA Intercalation

The planar aromatic structure of these compounds allows them to insert between the base pairs of DNA.[4] This intercalation disrupts the normal structure and function of DNA, interfering with processes like replication and transcription, ultimately leading to cell death in cancer cells.

Figure 1: Mechanism of DNA Intercalation by Anthracene Derivatives.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often overactive in cancer cells, promoting proliferation, survival, and angiogenesis.[8][9] Some anthraquinone (B42736) derivatives have been shown to inhibit the STAT3 signaling pathway.[10] This inhibition can occur through the suppression of STAT3 phosphorylation and dimerization, which prevents its translocation to the nucleus and subsequent activation of target genes.

Figure 2: Inhibition of the STAT3 Signaling Pathway.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Figure 3: Workflow for the MTT Cytotoxicity Assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[14][15]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound

-

Positive control (e.g., ascorbic acid)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank containing only methanol and a control containing methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[15]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.[14]

-

Conclusion

This compound and its derivatives, particularly the 1,4-dihydroxyanthraquinones, are a versatile class of compounds with significant therapeutic potential. Their ability to interact with DNA and modulate critical signaling pathways like STAT3 makes them attractive candidates for the development of new anticancer and anti-inflammatory drugs. This technical guide has provided a comprehensive overview of their chemical properties, synthesis, biological activities, and mechanisms of action, along with detailed experimental protocols. Further research into the structure-activity relationships and optimization of these compounds will be crucial for translating their potential into clinical applications.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 5. 9,10-Anthracenediol, 1,4-dihydro- | C14H12O2 | CID 92020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 56136-13-1 | Benchchem [benchchem.com]

- 7. One-pot synthesis of 1,4-dihydroxy-2-((E)-1-hydroxy-4-phenylbut-3-enyl)anthracene-9,10-diones as novel shikonin analogs and evaluation of their antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of STAT3 signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1,4-Dihydroanthracene-9,10-diol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental protocols and extensive biological data for 1,4-Dihydroanthracene-9,10-diol are limited in current scientific literature. The following application notes and protocols are primarily based on its oxidized and more extensively studied analog, 1,4-dihydroxyanthraquinone (Quinizarin) , and its derivatives. Researchers should adapt these protocols as a starting point for investigating this compound, with the understanding that its specific properties and activities may differ.

Overview and Potential Applications

This compound is a reduced form of 1,4-dihydroxyanthraquinone. The biological activities of anthraquinone (B42736) derivatives suggest that this compound could serve as a valuable precursor in chemical synthesis and may possess latent biological activities that can be explored.[1] Derivatives of the closely related 1,4-dihydroxyanthraquinone have demonstrated a range of biological effects, pointing to potential areas of investigation for this compound:

-

Anticancer Activity: Many 1,4-dihydroxyanthraquinone derivatives have been synthesized and evaluated as potential anticancer agents.[2][3] Their mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells, and the induction of apoptosis.[3]

-

Antioxidant Properties: The phenolic hydroxyl groups in these structures suggest potential antioxidant activity, which is relevant for mitigating oxidative stress-related diseases.[1]

-

Anti-inflammatory Effects: Certain derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4][5]

-

Antiparasitic Activity: Analogs of 1,4-dihydroxyanthraquinone have shown promising activity against parasites like Trypanosoma brucei.[6][7][8]

-

Chemical Synthesis: this compound can serve as a precursor for the synthesis of various anthracene (B1667546) derivatives, including dyes and other biologically active molecules.[1]

Synthesis Protocols

Synthesis of this compound from 1,4-Dihydroxyanthraquinone

A common method for the synthesis of this compound is through the reduction of 1,4-dihydroxyanthraquinone.[1]

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

Sodium dithionite (B78146) (Na₂S₂O₄) or other suitable reducing agents like hydrogen gas with a platinum or nickel catalyst[1]

-

Aqueous sodium hydroxide (B78521) (NaOH) or another suitable base

-

Degassed water

-

Inert atmosphere (e.g., nitrogen or argon)

Protocol:

-

In a round-bottom flask, dissolve 1,4-dihydroxyanthraquinone in an aqueous solution of sodium hydroxide under an inert atmosphere.

-

Heat the solution gently if required to aid dissolution.

-

Slowly add a stoichiometric excess of sodium dithionite to the solution. The color of the solution should change, indicating the reduction of the quinone to the hydroquinone.

-

Maintain the reaction under an inert atmosphere and stir for a sufficient time to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, carefully neutralize the solution with a suitable acid to precipitate the this compound product.

-

Collect the precipitate by vacuum filtration, wash with degassed water to remove salts, and dry under vacuum.

-

Due to the air-sensitivity of the diol, handle and store the final product under an inert atmosphere.

References

- 1. This compound | 56136-13-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 1,4-Dihydroanthracene-9,10-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene-9,10-diol is a dihydroxy-substituted anthracene (B1667546) derivative with significant potential as a versatile intermediate in organic synthesis.[1] Its unique structural and electronic properties, stemming from the interplay between the aromatic system and the hydroxyl groups, make it a valuable precursor for a range of more complex molecules. This document provides an overview of its synthesis, key reactions, and potential applications, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56136-13-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Boiling Point | 443.2°C | [1] |

| Density | 1.322 g/cm³ | [1] |

| Flash Point | 222°C | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of 9,10-anthraquinone.[1] Several methods have been reported, with the choice of reducing agent and conditions influencing the yield and purity of the product.

Caption: Synthetic routes to this compound.

Experimental Protocols for Synthesis

Protocol 1: Catalytic Hydrogenation of 9,10-Anthraquinone [1]

This method is a common and efficient route for the preparation of this compound.

Materials:

-

9,10-Anthraquinone

-

Ethanol (B145695) (or other suitable solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) (5-10 mol%)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite or Buchner funnel)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 9,10-anthraquinone in a suitable solvent like ethanol.

-

Add the catalyst (e.g., PtO₂ or Pd/C) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Quantitative Data (Illustrative):

| Reactant | Molar Ratio | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| 9,10-Anthraquinone | 1.0 | 5 mol% Pd/C | Ethanol | 25 | 3 | 12 | >90 |

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of anthracene derivatives.[1] Its key reactions include oxidation, reduction, and substitution.

Caption: Key synthetic transformations of this compound.

Precursor for Anthraquinone Derivatives

Oxidation of this compound readily yields anthraquinone derivatives, which are important intermediates in the synthesis of dyes, pigments, and biologically active molecules.[1][3]

Protocol 2: Oxidation to an Anthraquinone Derivative (Illustrative)

This protocol is a general representation of an oxidation reaction. The choice of oxidizing agent will depend on the desired product.

Materials:

-

This compound

-

Oxidizing agent (e.g., Jones reagent (CrO₃/H₂SO₄/acetone), PCC, or oxygen with a catalyst)

-

Appropriate solvent (e.g., acetone, dichloromethane)

-

Quenching agent (e.g., isopropanol (B130326) for Jones reagent)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding the appropriate quenching agent.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to obtain the crude anthraquinone derivative.

-

Purify the product by column chromatography or recrystallization.

Synthesis of Functionalized Anthracene Scaffolds

The hydroxyl groups of this compound can be subjected to substitution reactions to introduce various functional groups, leading to a diverse range of anthracene derivatives with potential applications in materials science and medicinal chemistry.

Protocol 3: Acetylation of a Dihydroxyanthracene Derivative

The following protocol for the acetylation of 1,4-dihydroxy-9,10-anthraquinone can be adapted for this compound.[4]

Materials:

-

1,4-dihydroxy-9,10-anthraquinone (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride (B1165640) (Ac₂O) (excess)

-

Pyridine (catalytic amount)

-

Ethyl acetate (B1210297) (EtOAc)

-

Petroleum ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of 1,4-dihydroxy-9,10-anthraquinone (4.6 g, 19.1 mmol) in CH₂Cl₂ (50 ml), add Ac₂O (2 ml) and one drop of pyridine.[4]

-

Stir the solution overnight at room temperature.[4]

-

Evaporate the solvent under vacuum.[4]

-

Dissolve the crude product in water and extract with EtOAc.[4]

-

Combine the organic layers, wash with brine, and dry over Na₂SO₄.[4]

-

Remove the solvent under reduced pressure.[4]

-

Purify the residue by column chromatography using petroleum ether/ethyl acetate (v/v 2:1) as an eluent to afford the diacetate product.[4]

Quantitative Data for a Related Acetylation: [4]

| Reactant | Amount | Reagents | Solvent | Time | Purification |

| 1,4-dihydroxy-9,10-anthraquinone | 4.6 g (19.1 mmol) | Ac₂O (2 ml), Pyridine (1 drop) | CH₂Cl₂ (50 ml) | Overnight | Column chromatography (Petroleum ether/EtOAc 2:1) |

Biological and Material Science Applications

-

Antioxidant Properties: Research suggests that this compound possesses antioxidant properties, making it a candidate for applications in biological systems where oxidative stress is a concern.[1]

-

Photodynamic Therapy: The compound has been investigated for its potential role in photodynamic therapy (PDT), a treatment that uses light-activated compounds to generate reactive oxygen species to target cancer cells.[1]

-

Coordination Chemistry: In material science, this diol has shown promise as a ligand in coordination chemistry, opening avenues for applications in catalysis and the development of new materials.[1]

Conclusion